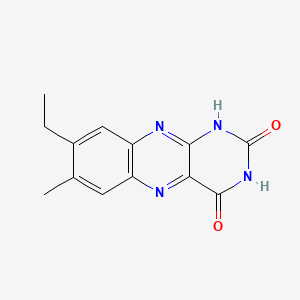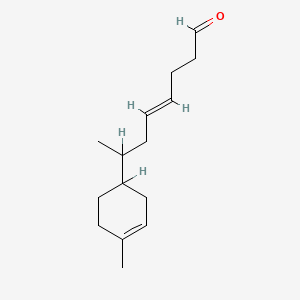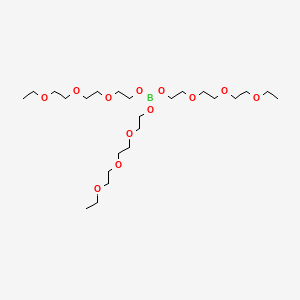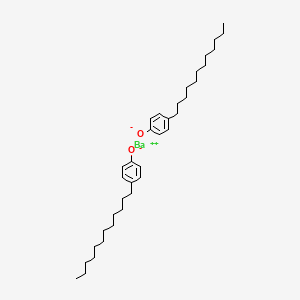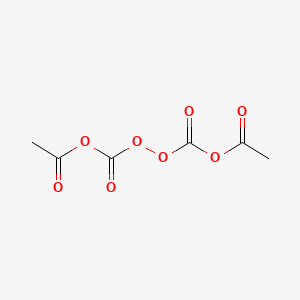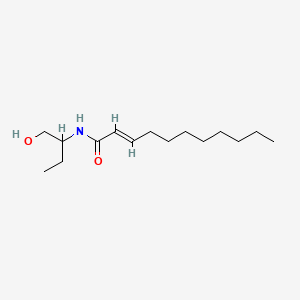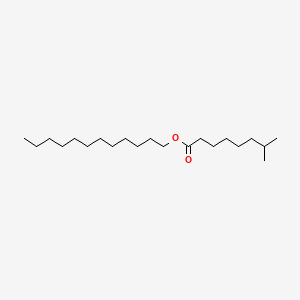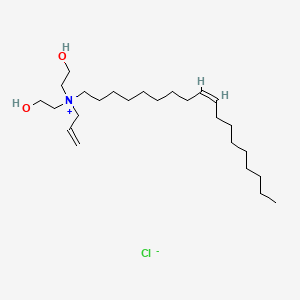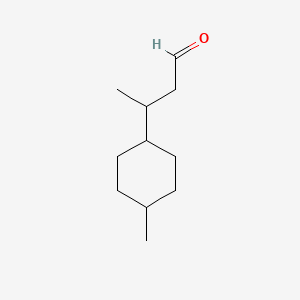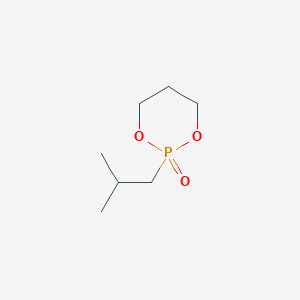
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide is an organophosphorus compound that belongs to the class of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing both oxygen and phosphorus atoms. The presence of the 2-(2-methylpropyl) group and the 2-oxide functional group makes this compound unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide typically involves the reaction of a suitable diol with a phosphorus oxychloride derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor at a controlled rate. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the 2-(2-methylpropyl) group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the 2-oxide group enhances its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Dioxaphosphorinane, 2-methyl-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-methoxy-2-oxo
Uniqueness
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide is unique due to the presence of the 2-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
118792-94-2 |
|---|---|
Formule moléculaire |
C7H15O3P |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-7(2)6-11(8)9-4-3-5-10-11/h7H,3-6H2,1-2H3 |
Clé InChI |
SSECPMWFMMWFNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


